
Methyl (R)-2-amino-3-(4-methylpyridin-2-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl ®-2-amino-3-(4-methylpyridin-2-yl)propanoate is a chiral compound with a pyridine ring substituted at the 2-position with a methyl group and an amino acid ester moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-amino-3-(4-methylpyridin-2-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-methylpyridine and a suitable chiral amino acid derivative.
Formation of Intermediate: The 4-methylpyridine is first functionalized to introduce the amino group at the 2-position. This can be achieved through a series of reactions including nitration, reduction, and protection/deprotection steps.
Coupling Reaction: The functionalized pyridine is then coupled with the chiral amino acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Esterification: The final step involves esterification to form the methyl ester, which can be achieved using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of Methyl ®-2-amino-3-(4-methylpyridin-2-yl)propanoate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
Methyl ®-2-amino-3-(4-methylpyridin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino acid esters.
科学研究应用
Methyl ®-2-amino-3-(4-methylpyridin-2-yl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the structure-activity relationships of pyridine-containing compounds.
Industrial Applications: The compound is used in the development of agrochemicals and fine chemicals.
作用机制
The mechanism of action of Methyl ®-2-amino-3-(4-methylpyridin-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the amino acid moiety can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
Methyl ®-2-amino-3-(pyridin-2-yl)propanoate: Lacks the methyl group on the pyridine ring.
Ethyl ®-2-amino-3-(4-methylpyridin-2-yl)propanoate: Has an ethyl ester instead of a methyl ester.
Methyl ®-2-amino-3-(4-chloropyridin-2-yl)propanoate: Contains a chlorine substituent instead of a methyl group.
Uniqueness
Methyl ®-2-amino-3-(4-methylpyridin-2-yl)propanoate is unique due to the presence of the methyl group on the pyridine ring, which can influence its electronic properties and reactivity. This structural feature can enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound in drug discovery and development.
属性
分子式 |
C10H14N2O2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC 名称 |
methyl (2R)-2-amino-3-(4-methylpyridin-2-yl)propanoate |
InChI |
InChI=1S/C10H14N2O2/c1-7-3-4-12-8(5-7)6-9(11)10(13)14-2/h3-5,9H,6,11H2,1-2H3/t9-/m1/s1 |
InChI 键 |
LLXMJCNXLWVAQX-SECBINFHSA-N |
手性 SMILES |
CC1=CC(=NC=C1)C[C@H](C(=O)OC)N |
规范 SMILES |
CC1=CC(=NC=C1)CC(C(=O)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





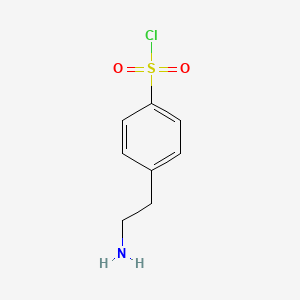
![2,6,7-Trichlorothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12960849.png)
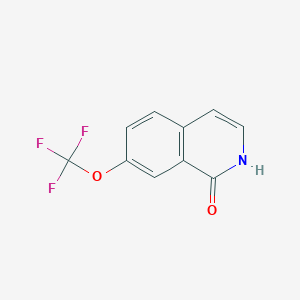
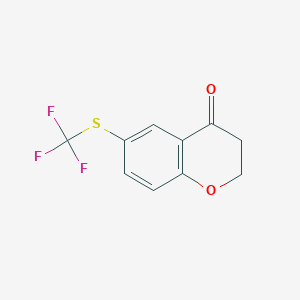
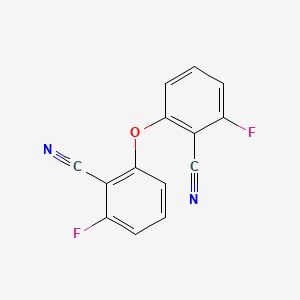
![tert-Butyl 3-bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12960860.png)
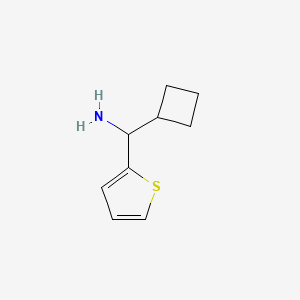

![4,7-Dichloroimidazo[1,2-a]quinoxaline](/img/structure/B12960866.png)


